Cas no 1190319-58-4 (3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile)

3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a fused pyrrolopyridine core with bromine and cyano functional groups. Its structure offers versatility in synthetic chemistry, particularly in pharmaceutical and agrochemical applications, where it serves as a key intermediate for further derivatization. The bromine substituent enables cross-coupling reactions, while the nitrile group provides a handle for additional transformations. This compound exhibits high purity and stability under standard conditions, making it suitable for research and industrial-scale synthesis. Its well-defined reactivity profile allows for precise modifications, facilitating the development of novel bioactive molecules or functional materials.
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile structure
1190319-58-4 structure
商品名:3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
CAS番号:1190319-58-4
MF:C8H4BrN3
メガワット:222.041460037231
CID:4562363

3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
    • 3-BROMO-5-CYANO-4-AZAINDOLE
    • インチ: 1S/C8H4BrN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H
    • InChIKey: ZKEAKBSDOMBNBR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CNC2C=CC(C#N)=NC=21

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 222
  • トポロジー分子極性表面積: 52.5
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029186069-1g
3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
1190319-58-4 97%
1g
$757.50 2023-09-04

3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 関連文献

3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrileに関する追加情報

3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS No. 1190319-58-4): A Versatile Heterocyclic Building Block for Pharmaceutical and Material Science

3-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (CAS No. 1190319-58-4) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical research and material science. This brominated pyrrolopyridine derivative serves as a crucial building block for the synthesis of various biologically active molecules and functional materials.

The molecular structure of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile combines several important pharmacophoric elements: a pyrrolopyridine core, a bromo substituent at the 3-position, and a cyano group at the 5-position. This combination makes it particularly attractive for medicinal chemistry applications, especially in the development of kinase inhibitors and other targeted therapies. Recent studies have shown that derivatives of this scaffold exhibit promising activity against various disease targets, aligning with the growing interest in small molecule therapeutics and precision medicine approaches.

From a synthetic chemistry perspective, the bromo substituent in 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile offers excellent opportunities for further functionalization through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This reactivity profile makes it a versatile intermediate for constructing more complex molecular architectures, addressing the pharmaceutical industry's need for diverse chemical space exploration in drug discovery programs.

In material science applications, the pyrrolopyridine-carbonitrile framework has demonstrated interesting electronic properties, making it potentially useful for organic electronic devices. Researchers are particularly interested in its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics, areas that are currently receiving substantial investment due to the global push for sustainable energy solutions.

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves multi-step procedures starting from commercially available pyridine derivatives. Recent advances in green chemistry have led to the development of more efficient synthetic routes with improved atom economy and reduced environmental impact, reflecting the chemical industry's growing commitment to sustainable practices.

Analytical characterization of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is well-documented, with comprehensive NMR, HPLC, and mass spectrometry data available in the literature. These characterization methods are crucial for quality control in both research and production settings, especially given the increasing regulatory requirements for pharmaceutical intermediates and fine chemicals.

Market demand for specialized heterocyclic compounds like 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has been steadily increasing, driven by the expansion of contract research organizations (CROs) and the pharmaceutical industry's continued focus on novel drug discovery. Suppliers are responding to this demand by offering the compound in various quantities, from milligram-scale for research use to kilogram quantities for process development.

Storage and handling of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile require standard laboratory precautions. The compound is typically supplied as a solid and should be stored in a cool, dry place, protected from light. These handling considerations are particularly important for researchers working in high-throughput screening environments or automated synthesis platforms.

Recent patent literature reveals growing interest in pyrrolopyridine derivatives as therapeutic agents, with several applications specifically mentioning 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile as a key intermediate. This intellectual property activity suggests that the compound will remain relevant in drug discovery efforts for the foreseeable future, particularly in oncology and inflammation research areas.

For researchers interested in exploring the chemistry of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, numerous published procedures are available for its conversion to various derivatives. The compound's reactivity has been extensively studied, with particular attention to the regioselective functionalization of the pyrrolopyridine core, a topic of significant interest in contemporary heterocyclic chemistry.

As the pharmaceutical industry continues to explore underexplored chemical space, compounds like 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile that offer multiple points for diversification are becoming increasingly valuable. Its combination of a privileged scaffold with strategically placed functional groups makes it an attractive starting point for medicinal chemistry programs targeting a wide range of biological targets.

Looking ahead, the applications of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile are likely to expand further as researchers develop new methodologies for its functionalization and incorporate it into more complex molecular architectures. Its versatility ensures that it will remain an important tool for chemists working in both academic and industrial settings, contributing to advances in drug discovery and materials science.

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